molecular formula C13H17Cl2N3O B6267875 rac-(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride CAS No. 1955553-06-6

rac-(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Cat. No.: B6267875
CAS No.: 1955553-06-6
M. Wt: 302.2
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Description

“rac-(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the oxolane ring: This can be synthesized through a cyclization reaction involving a diol and an appropriate catalyst.

    Introduction of the amine group: This step may involve the reduction of a nitro group or the substitution of a halide with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or phenyl groups.

    Reduction: Reduction reactions could be used to modify the imidazole ring or reduce any nitro groups present.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted imidazole derivatives, phenyl derivatives, and modified oxolane rings.

Scientific Research Applications

Chemistry

    Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.

    Signal Transduction: These compounds can modulate signal transduction pathways in cells.

Medicine

    Antifungal Agents: Imidazole derivatives are commonly used as antifungal agents.

    Anticancer Agents: Some imidazole derivatives have shown promise as anticancer agents.

Industry

    Corrosion Inhibitors: Imidazole derivatives are used as corrosion inhibitors in various industrial applications.

    Dyes and Pigments: These compounds can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of “rac-(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” would depend on its specific biological target. Generally, imidazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Interacting with DNA/RNA: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: A simpler imidazole derivative with similar biological activities.

    Oxolane-3-amine: A compound with a similar oxolane ring structure.

    Phenylimidazole derivatives: Various derivatives with different substituents on the phenyl or imidazole rings.

Uniqueness

“rac-(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” is unique due to its specific combination of an imidazole ring, a phenyl group, and an oxolane ring, which may confer unique biological activities and chemical properties.

Properties

CAS No.

1955553-06-6

Molecular Formula

C13H17Cl2N3O

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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